molecular formula C21H15N5O3S2 B2619275 (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol CAS No. 714242-26-9

(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol

Cat. No.: B2619275
CAS No.: 714242-26-9
M. Wt: 449.5
InChI Key: ROYWMEWWBGZAGO-FSJBWODESA-N
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Description

(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol is a complex organic compound that features a quinoxaline core, a thiophene sulfonyl group, and a phenolic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone.

    Introduction of the Thiophene Sulfonyl Group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.

    Amino Group Introduction: Amination reactions can be used to introduce the amino group at the desired position.

    Formation of the Imino Linkage: This can be achieved through condensation reactions with appropriate aldehydes or ketones.

    Phenolic Group Introduction:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction might yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol depends on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzene
  • **(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)aniline

Uniqueness

(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline core, thiophene sulfonyl group, and phenolic moiety make it a versatile compound for various applications.

Properties

IUPAC Name

2-[(E)-(2-amino-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-1-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S2/c22-20-19(31(28,29)17-10-5-11-30-17)18-21(25-15-8-3-2-7-14(15)24-18)26(20)23-12-13-6-1-4-9-16(13)27/h1-12,27H,22H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYWMEWWBGZAGO-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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